molecular formula C8H15NO2 B8450360 ethyl 2-[(2S)-pyrrolidin-2-yl]acetate

ethyl 2-[(2S)-pyrrolidin-2-yl]acetate

Cat. No.: B8450360
M. Wt: 157.21 g/mol
InChI Key: MYUVDBULNNBWOG-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2S)-pyrrolidin-2-yl]acetate is an ester derivative of (S)-2-(pyrrolidin-2-yl)acetic acid, also known as L-β-homoproline . This compound features a five-membered pyrrolidine ring with an S-configuration at the 2-position and an ethyl ester group attached to the acetic acid moiety. It serves as a key intermediate in organic synthesis, particularly in medicinal chemistry, due to its structural similarity to proline derivatives.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl 2-[(2S)-pyrrolidin-2-yl]acetate

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)6-7-4-3-5-9-7/h7,9H,2-6H2,1H3/t7-/m0/s1

InChI Key

MYUVDBULNNBWOG-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)C[C@@H]1CCCN1

Canonical SMILES

CCOC(=O)CC1CCCN1

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-(Piperidin-4-yl)acetate

Structural Differences :

  • Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered).
  • Substituent Position : The piperidine substituent is at the 4-position, whereas pyrrolidine is at the 2-position.

Physicochemical Properties :

  • Molecular Weight : 171.24 g/mol (piperidine derivative) vs. 157.21 g/mol (pyrrolidine derivative) .
  • logP (Partition Coefficient) : Ethyl 2-(piperidin-4-yl)acetate has a calculated logP of 0.1, indicating lower lipophilicity compared to the pyrrolidine analog, which is estimated to have a higher logP (~1.2) due to reduced ring strain and enhanced hydrophobic interactions .
  • Solubility : The piperidine derivative exhibits lower aqueous solubility, likely due to its larger, less polar ring structure .

Methyl 2-[(2R)-Pyrrolidin-2-yl]acetate

Structural Differences :

  • Stereochemistry : R-configuration at the pyrrolidine 2-position vs. S-configuration.
  • Ester Group : Methyl vs. ethyl ester.

Physicochemical Properties :

  • Molecular Weight : 143.18 g/mol (methyl ester) vs. 157.21 g/mol (ethyl ester) .
  • logP : The methyl ester has a lower logP (~0.9) due to its shorter alkyl chain, leading to higher aqueous solubility .

Ethyl 2-(Pyridin-2-yl)acetate

Structural Differences :

  • Ring Type : Aromatic pyridine vs. saturated pyrrolidine.
  • Basicity : Pyridine is less basic (pKa ~1.7) than pyrrolidine (pKa ~11.3), affecting ionization and solubility .

Physicochemical Properties :

  • Molecular Weight : 165.19 g/mol (pyridine derivative) vs. 157.21 g/mol (pyrrolidine derivative).
  • Reactivity : The pyridine ring participates in π-π stacking interactions, unlike the pyrrolidine ring, which engages in hydrogen bonding via its secondary amine .

Data Table: Key Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Ring Type Substituent Position logP BBB Permeability Bioavailability Score
Ethyl 2-[(2S)-pyrrolidin-2-yl]acetate C₈H₁₅NO₂ 157.21 Pyrrolidine 2-yl ~1.2 High (0.85) 0.85
Ethyl 2-(piperidin-4-yl)acetate C₉H₁₇NO₂ 171.24 Piperidine 4-yl 0.1 Low (0.78) 0.78
Methyl 2-[(2R)-pyrrolidin-2-yl]acetate C₇H₁₃NO₂ 143.18 Pyrrolidine 2-yl ~0.9 Moderate (0.82) 0.82
Ethyl 2-(pyridin-2-yl)acetate C₉H₁₁NO₂ 165.19 Pyridine 2-yl ~1.5 Moderate (0.75) 0.70

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